Ácidos carboxílicos imidazólicos e derivados

Imidazolyl carboxylic acids and their derivatives are a class of heterocyclic compounds with diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. These molecules feature an imidazole ring fused to a carboxylic acid group, providing them with unique structural properties that can be tailored for specific functionalities.

The imidazolyl moiety offers strong hydrogen bonding sites due to its nitrogen atoms, which can enhance the binding affinity of these compounds towards biological targets such as enzymes or receptors. The introduction of different substituents on the imidazole ring and carboxylic acid group can further modulate their physicochemical properties, making them suitable for a wide range of applications.

In pharmaceuticals, imidazolyl carboxylic acids are often explored as potential drug candidates due to their ability to interact with various receptors and ion channels. In agrochemicals, these compounds can exhibit insecticidal or fungicidal activities by targeting specific enzymes in the pest or fungal cells. Additionally, they show promise in material science for their potential use in coatings, adhesives, and as stabilizers due to their hydrophobic and hydrophilic properties.

Overall, imidazolyl carboxylic acids and their derivatives represent a versatile platform that can be engineered to meet the demands of diverse applications across different industries.

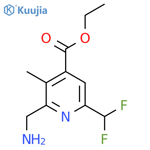

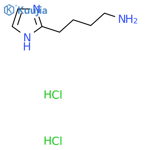

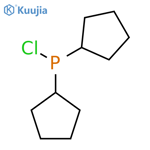

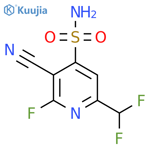

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

2-(1H-Imidazol-5-yl)acetic acid | 645-65-8 | C5H6N2O2 |

|

3-(1H-Imidazol-1-yl)propanoic acid | 18999-45-6 | C6H8N2O2 |

|

2-(1-methyl-1H-imidazol-5-yl)acetic acid | 4200-48-0 | C6H8N2O2 |

|

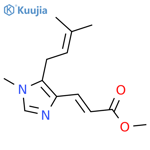

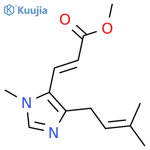

2-Propenoic acid,3-[1-methyl-5-(3-methyl-2-buten-1-yl)-1H-imidazol-4-yl]-, methyl ester, (2E)- | 185681-81-6 | C13H18N2O2 |

|

L-beta-Imidazole lactic acid | 14403-45-3 | C6H8N2O3 |

|

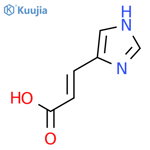

Urocanic acid | 104-98-3 | C6H6N2O2 |

|

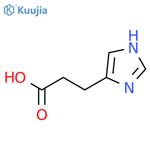

3-(1H-Imidazol-4-yl)propanoic acid | 1074-59-5 | C6H8N2O2 |

|

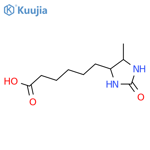

(4RS,5RS)-5-Methyl-2-oxo-4-imidazolidinehexanoic acid | 34879-36-2 | C10H18N2O3 |

|

2-Propenoic acid,3-[1-methyl-4-(3-methyl-2-buten-1-yl)-1H-imidazol-5-yl]-, methyl ester, (2E)- | 139874-44-5 | C13H18N2O2 |

|

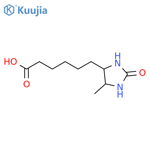

6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic Acid | 15720-25-9 | C10H18N2O3 |

Literatura Relacionada

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

Fornecedores recomendados

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados